4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a bipyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylacetonitrile with 2-aminopyridine under specific conditions to form the bipyridinyl intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and stability.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted bipyridinyl compounds .
Scientific Research Applications
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridinyl derivatives and chlorophenyl-containing molecules. Examples are:
- 4-chlorophenol
- 4-cyanophenol
- 4,4’-bipyridine
Uniqueness
What sets 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-5-(1,2-dihydropyridin-1-ium-1-yl)-2,6-dioxopiperidin-3-ylidene]methylideneazanide |
InChI |
InChI=1S/C17H13ClN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-8,14-15H,9H2,(H,20,22,23)/q-1/p+1 |
InChI Key |
XYBVHEFWRRJPNN-UHFFFAOYSA-O |
Canonical SMILES |
C1C=CC=C[NH+]1C2C(C(=C=[N-])C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.